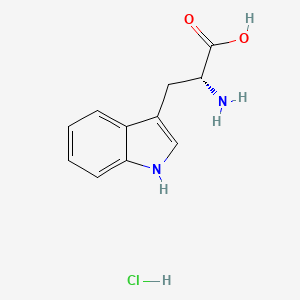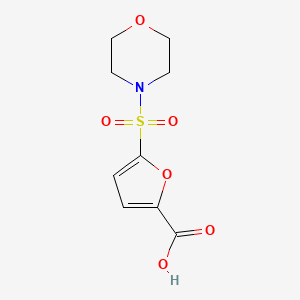
5-(Morpholine-4-sulfonyl)furan-2-carboxylic acid
Vue d'ensemble
Description
5-(Morpholine-4-sulfonyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C9H11NO6S and a molecular weight of 261.25 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
While specific structural analysis data for 5-(Morpholine-4-sulfonyl)furan-2-carboxylic acid is not available, it is known that furan-2,4-dicarboxylic acid (a related compound) has a more ‘linear’ character compared to furan-2,5-dicarboxylic acid, making it structurally more comparable to terephthalic acid .Physical And Chemical Properties Analysis
5-(Morpholine-4-sulfonyl)furan-2-carboxylic acid is a powder that is stored at room temperature . More specific physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique
Biomass Conversion and Polymer Synthesis
5-(Morpholine-4-sulfonyl)furan-2-carboxylic acid derivatives are explored for their utility in converting plant biomass into furan derivatives, which are crucial for the new generation of polymers, functional materials, and fuels. These derivatives, including 2,5-furandicarboxylic acid and its analogs, are identified as sustainable alternatives to non-renewable hydrocarbon sources, potentially revolutionizing the chemical industry and materials science through green chemistry approaches (Chernyshev, Kravchenko, & Ananikov, 2017).
Chemical Synthesis and Catalysis
The compound and its derivatives are involved in catalytic processes that enhance the synthesis of furanic derivatives from carbohydrates, demonstrating the significant role of choline chloride in improving selectivity towards valuable chemicals such as 5-hydroxymethylfurfural (HMF). These processes highlight the compound's importance in developing advanced catalytic systems for biomass valorization and chemical synthesis, providing sustainable pathways for producing high-value chemicals from renewable resources (Jérôme & Vigier, 2017).
Environmental and Biodegradation Studies
Derivatives of 5-(Morpholine-4-sulfonyl)furan-2-carboxylic acid are examined for their environmental persistence and potential for biodegradation, particularly in the context of polyfluoroalkyl substances. Research into microbial degradation pathways offers insights into the environmental fate of these compounds, underscoring the need for further studies to fully understand their biodegradability and impact on ecosystems (Liu & Avendaño, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
5-morpholin-4-ylsulfonylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO6S/c11-9(12)7-1-2-8(16-7)17(13,14)10-3-5-15-6-4-10/h1-2H,3-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFFIEBVYHIWTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201332878 | |
| Record name | 5-morpholin-4-ylsulfonylfuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201332878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49825972 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
361374-13-2 | |
| Record name | 5-morpholin-4-ylsulfonylfuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201332878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(morpholine-4-sulfonyl)furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



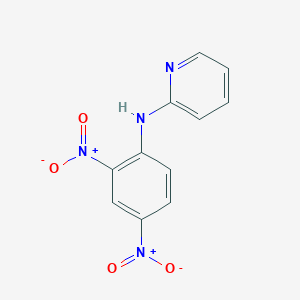
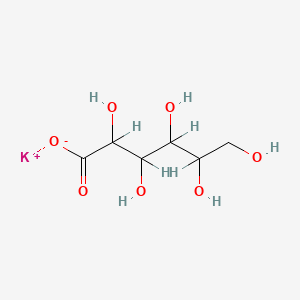

![6,12-Dibromo-1,4-dioxaspiro[4.7]dodecane](/img/structure/B3370279.png)


![Tert-butyl 4-[4-(methoxycarbonyl)phenyl]-1-piperidinecarboxylate](/img/structure/B3370304.png)
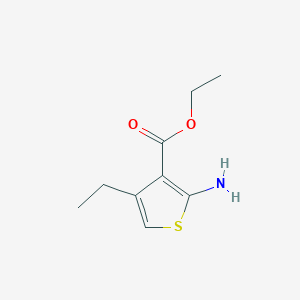
![[2-(4-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride](/img/structure/B3370312.png)


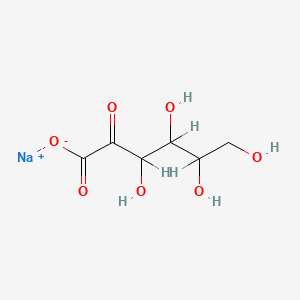
![N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B3370355.png)
